11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
CAS No.: 211236-68-9
Cat. No.: VC20778912
Molecular Formula: C19H26N2O9S
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 211236-68-9 |
---|---|
Molecular Formula | C19H26N2O9S |
Molecular Weight | 458.5 g/mol |
IUPAC Name | 1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Standard InChI | InChI=1S/C19H26N2O9S/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29/h10-11,14H,1-9,12-13H2,(H,27,28,29) |
Standard InChI Key | VIVFZHFDSHRYIW-UHFFFAOYSA-N |
Isomeric SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] |
SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)O |
Molecular Formula and Weight
-
Molecular Formula: C19H26N2O9S
-
Molecular Weight: 480.5 g/mol
Structural Features
The compound contains a maleimide group that reacts selectively with thiol groups on proteins, forming stable thioether bonds. Additionally, the sulfonated N-hydroxysuccinimide (NHS) ester enhances its solubility in aqueous solutions, making it suitable for biological applications.
Synthetic Routes
The synthesis typically involves the reaction of 11-Maleimidoundecanoic Acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is conducted in organic solvents such as dichloromethane at room temperature.
Industrial Production
Industrial methods mirror laboratory synthesis but are scaled up to ensure high purity and consistency while adhering to stringent quality control measures.
Mechanism of Action
The compound exerts its effects through two primary mechanisms:
-
Maleimide-Thiol Reaction: The maleimide group selectively reacts with sulfhydryl groups on cysteine residues in proteins, forming stable thioether bonds.
-
NHS Ester Reaction: The sulfonated NHS ester reacts with primary amines, allowing for the conjugation of various biomolecules under slightly alkaline conditions.
Bioconjugation
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is extensively used for:
-
Protein Labeling: Enabling the development of complex biomolecular systems for studying cellular interactions.
-
Drug Delivery Systems: Serving as a linker between therapeutic agents and targeting moieties to enhance specificity and efficacy.
Diagnostics Development
It is employed in creating assays and imaging agents that improve disease detection accuracy, crucial for developing sensitive diagnostic tools.
Targeted Therapies
The compound plays a significant role in formulating drug delivery systems that enhance the pharmacokinetics of therapeutic agents.
Research Findings
Recent studies have focused on optimizing conditions for using this compound in various applications:
-
pH Optimization: Maintaining optimal pH during reactions significantly affects the efficiency of both maleimide-thiol and NHS-amine reactions.
-
Stability Studies: Investigations show that conjugates formed using this compound maintain integrity under physiological conditions, making them suitable for in vivo applications.
Comparison with Similar Compounds
Compound Name | Molecular Weight | Unique Features |
---|---|---|
N-Succinimidyl 11-Maleimidoundecanoate | ~480 g/mol | Lacks sulfonate group; less soluble |
N-(11-Maleimidoundecanoyloxy)succinimide | ~480 g/mol | Similar reactivity but different solubility |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume